Glipalamide
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Overview
Description
Glipalamide is a hypoglycemic agent and part of the second-generation sulfonamide derivatives. These sulfonylureas are used as medication to control blood sugar levels in patients with type 2 diabetes. Like other sulfonylureas, this compound exerts extra-pancreatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glipalamide involves the reaction of p-tosylurea or p-tosylisocyanate with 5-methyl-2-pyrazoline. This reaction is typically carried out in a dioxane solution under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Glipalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Glipalamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Biology: Investigated for its effects on cellular metabolism and insulin secretion.
Medicine: Utilized in the development of new antidiabetic drugs and therapies.
Industry: Employed in the formulation of pharmaceutical products for diabetes management
Mechanism of Action
Glipalamide works by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition causes cell membrane depolarization, leading to the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: Another second-generation sulfonylurea used to treat type 2 diabetes.
Glipizide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A third-generation sulfonylurea with a longer duration of action.
Uniqueness of Glipalamide
This compound is unique in its specific binding affinity and extra-pancreatic activity, which may contribute to its effectiveness in controlling blood sugar levels in patients with type 2 diabetes .
Properties
CAS No. |
37598-94-0 |
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Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |
InChI Key |
OUUYOZGHNAGYNC-UHFFFAOYSA-N |
SMILES |
CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Synonyms |
glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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